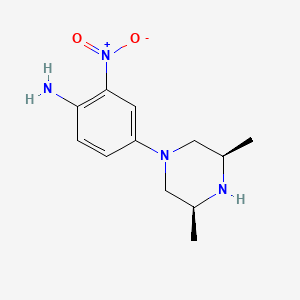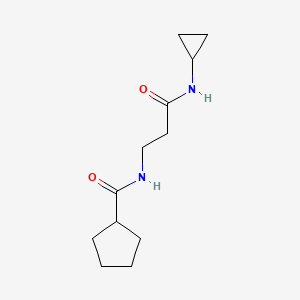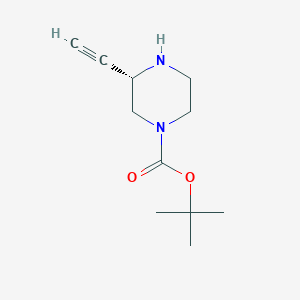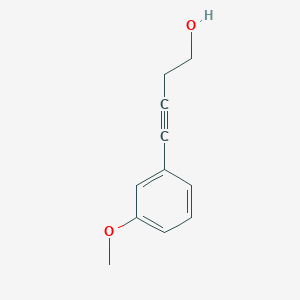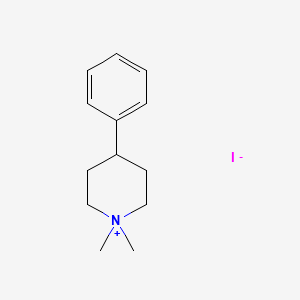
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C11H22O2. It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of a butyl group and two methyl groups attached to the tetrahydropyran ring, along with a hydroxyl group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through various methods. One common approach involves the Prins cyclization reaction, where isoprenol and isovaleraldehyde are used as starting materials. This reaction is typically catalyzed by acid catalysts such as iron-modified silica, which facilitates the formation of the tetrahydropyran ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical processes, making it valuable in research and industrial applications .
類似化合物との比較
Similar Compounds
2,2-dimethyltetrahydro-4H-pyran-4-one: This compound shares a similar tetrahydropyran ring structure but lacks the butyl group.
2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
特性
分子式 |
C11H22O2 |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
4-butyl-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-11(12)7-8-13-10(2,3)9-11/h12H,4-9H2,1-3H3 |
InChIキー |
SHIPTBBPEMDPKD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCOC(C1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


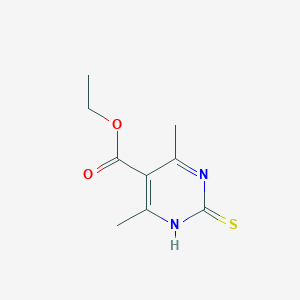
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
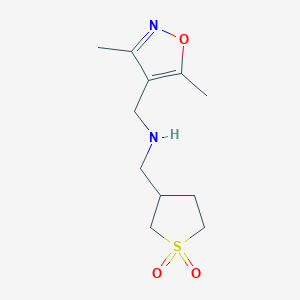
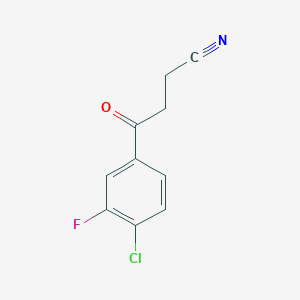
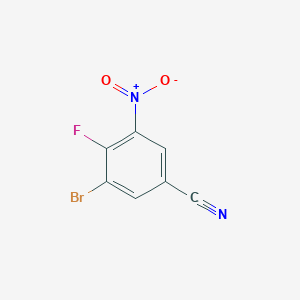
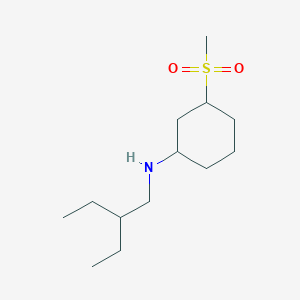

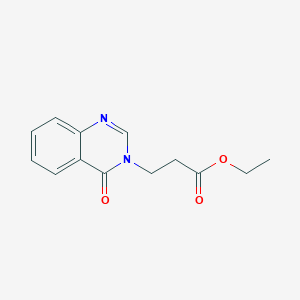
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
